REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[O:9][CH2:10][CH3:11].[CH3:12][N:13](C)C=O>C(OCC)C.C(=O)(O)[O-].[Na+].[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:10]([O:9][C:3]1[CH:4]=[CH:5][C:6]([CH3:8])=[CH:7][C:2]=1[C:12]#[N:13])[CH3:11] |f:3.4,5.6.7,^1:35,37,56,75|
|
Name
|
|
Quantity
|
940 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)C)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
zinc cyanide
|
Quantity
|
513.1 mg
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
505 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was degassed
|
Type
|
CUSTOM
|
Details
|
through for 2 h
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The slurry reaction mixture
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with diethyl ether (2×30 mL)
|
Type
|
WASH
|
Details
|
The organic layers were washed with water (1×5 mL), brine (1×5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The solid was then filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel)
|
Type
|
WASH
|
Details
|
eluting with 10% ethyl acetate in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C#N)C=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 232 mg | |
YIELD: PERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |